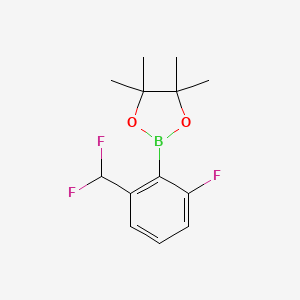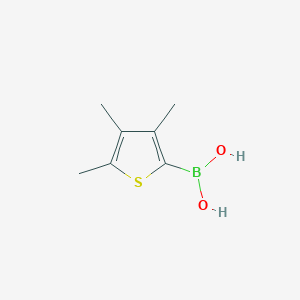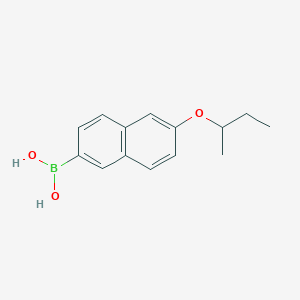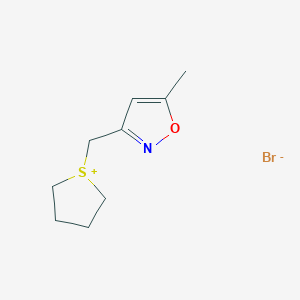![molecular formula C5H15ClN2 B14025056 di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
di(methyl-d3)-[2-(methylamino)ethyl]amine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride: is a chemical compound that belongs to the class of diamines. It is characterized by the presence of two amine groups attached to an ethane backbone, with additional methyl groups attached to the nitrogen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride typically involves the reaction of ethane-1,2-diamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale methylation reactions using advanced reactors and purification systems. The process is optimized to ensure high yield and purity of the final product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid, followed by crystallization and drying.
Analyse Des Réactions Chimiques
Types of Reactions: N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride is used as a ligand in coordination chemistry to form metal complexes
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. It is also studied for its role in drug delivery systems.
Industry: In industrial applications, N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride is used as an intermediate in the production of specialty chemicals and polymers. It is also used in the formulation of adhesives and coatings.
Mécanisme D'action
The mechanism of action of N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. In biological systems, it can interact with proteins and nucleic acids, influencing their structure and function.
Comparaison Avec Des Composés Similaires
N,N’-Dimethylethylenediamine: This compound has a similar structure but lacks the deuterium atoms.
N,N,N’,N’-Tetramethylethylenediamine: This compound has additional methyl groups on the nitrogen atoms.
1,2-Ethanediamine, N-(2-aminoethyl)-: This compound has an additional aminoethyl group.
Uniqueness: N2-Methyl-N1,N1-bis(methyl-d3)ethane-1,2-diamine hydrochloride is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This makes it valuable in studies involving isotopic labeling and tracing.
Propriétés
Formule moléculaire |
C5H15ClN2 |
|---|---|
Poids moléculaire |
144.67 g/mol |
Nom IUPAC |
N-methyl-N',N'-bis(trideuteriomethyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c1-6-4-5-7(2)3;/h6H,4-5H2,1-3H3;1H/i2D3,3D3; |
Clé InChI |
ZQEZVBXJLFYOJM-HVTBMTIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCNC)C([2H])([2H])[2H].Cl |
SMILES canonique |
CNCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)



![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)
![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)

![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)

